

# Application Note: 1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde in Lead Optimization

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## Compound of Interest

Compound Name: 1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

CAS No.: 936940-82-8

Cat. No.: B1460809

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## Executive Summary

This guide details the strategic application of **1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde** (CAS 936940-82-8) in modern drug discovery.<sup>[1]</sup> As a "privileged structure" intermediate, this molecule bridges the gap between fragment-based screening and high-throughput lead optimization. Its core value lies in the 3-fluorophenyl moiety, which offers enhanced metabolic stability against P450 oxidation compared to non-fluorinated analogs, and the C4-aldehyde handle, which serves as a versatile "warhead" for divergent synthesis.

This document provides validated protocols for transforming this building block into kinase inhibitors, anti-inflammatory agents, and tubulin-targeting chimeras.

## Chemical Profile & Properties<sup>[1][2][3][4][5][6][7]</sup>

Property	Specification
Chemical Name	1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde
CAS Number	936940-82-8
Molecular Formula	C <sub>10</sub> H <sub>7</sub> FN <sub>2</sub> O
Molecular Weight	190.17 g/mol
Appearance	Off-white to light brown solid
Solubility	DMSO (>20 mg/mL), DCM, DMF; sparingly soluble in water
Key Pharmacophore	Pyrazole (H-bond acceptor/donor potential); Fluorophenyl (Metabolic blocker)
Storage	2-8°C, under inert atmosphere (Argon/Nitrogen)

## Strategic Utility in Drug Design

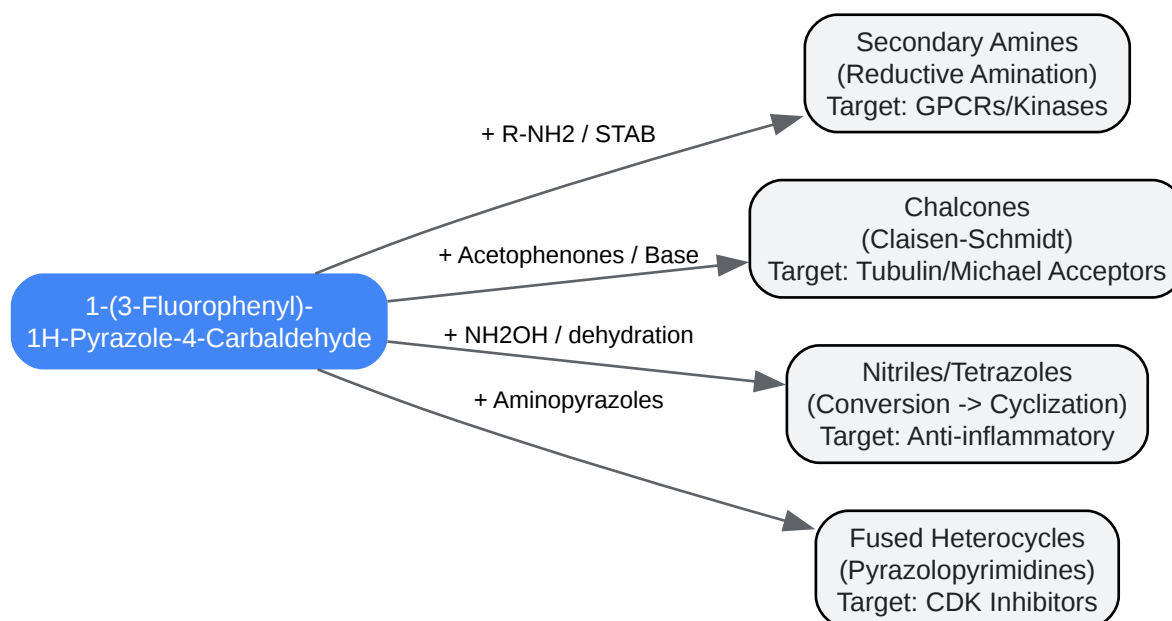
### The "Fluorine Effect" in Medicinal Chemistry

The selection of the 3-fluorophenyl isomer over the unsubstituted phenyl is a deliberate medicinal chemistry strategy.

- **Metabolic Stability:** The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking metabolic oxidation at the susceptible meta position of the phenyl ring.
- **Lipophilicity (LogP):** Fluorine substitution typically increases lipophilicity, improving membrane permeability without significantly increasing steric bulk (Van der Waals radius of F is 1.47 Å vs 1.20 Å for H).
- **Electronic Modulation:** The electron-withdrawing nature of fluorine lowers the electron density of the phenyl ring, potentially strengthening stacking interactions with target protein aromatic residues (e.g., in the ATP-binding pocket of kinases).

## The "Hub-and-Spoke" Divergent Synthesis

The C4-aldehyde group acts as a reactive hub, allowing researchers to rapidly generate diverse libraries.



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Figure 1: Divergent synthetic pathways utilizing the aldehyde handle.[2]

## Validated Experimental Protocols

### Protocol A: Reductive Amination (Library Generation)

Application: Synthesis of secondary amine libraries for SAR (Structure-Activity Relationship) exploration. Mechanism: Formation of an iminium ion intermediate followed by selective reduction. Reagent of Choice: Sodium Triacetoxyborohydride (STAB) is preferred over  $\text{NaCNBH}_3$  due to lower toxicity and better selectivity for aldehydes over ketones.

Step-by-Step Methodology:

- Preparation: In a 20 mL scintillation vial, dissolve **1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde** (1.0 equiv, 0.5 mmol) in 1,2-Dichloroethane (DCE) (5 mL).
- Amine Addition: Add the primary or secondary amine (1.1 equiv).

- Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.
- Catalysis (Optional): If reaction is sluggish (monitored by TLC), add Glacial Acetic Acid (1.0 equiv) to catalyze imine formation.
- Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
  - Caution: Mild gas evolution may occur.
- Reaction: Stir at room temperature for 2–16 hours under Nitrogen. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 3:1) or LCMS.
- Quench: Quench with saturated aqueous NaHCO<sub>3</sub> (5 mL). Stir for 15 minutes.
- Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Flash chromatography (typically DCM/MeOH gradients) or Prep-HPLC.

#### Validation Criteria:

- LCMS: Disappearance of Aldehyde peak [M+H]<sup>+</sup> 191.17; Appearance of Amine product mass.
- <sup>1</sup>H NMR: Disappearance of the distinct aldehyde proton singlet (~9.9 ppm).

## Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Application: Synthesis of

-unsaturated ketones (Chalcones) as anticancer agents (Tubulin polymerization inhibitors) or Michael acceptors for covalent kinase inhibition. Scientific Basis: The electron-deficient pyrazole aldehyde reacts readily with methyl ketones.

Step-by-Step Methodology:

- Reactants: Combine **1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde** (1.0 equiv) and the substituted Acetophenone (1.0 equiv) in Ethanol (10 volumes).
- Catalyst: Add aqueous NaOH (40% w/v, 2.0 equiv) dropwise at 0°C.
  - Alternative: For base-sensitive substrates, use Piperidine (0.5 equiv) in refluxing ethanol.
- Reaction: Stir at room temperature for 4–12 hours. A precipitate often forms.
- Workup: Pour the reaction mixture into ice-cold water acidified with dilute HCl (pH ~4).
- Isolation: Filter the solid precipitate. Wash with cold water and cold ethanol.
- Purification: Recrystallization from Ethanol/DMF is usually sufficient; column chromatography if necessary.

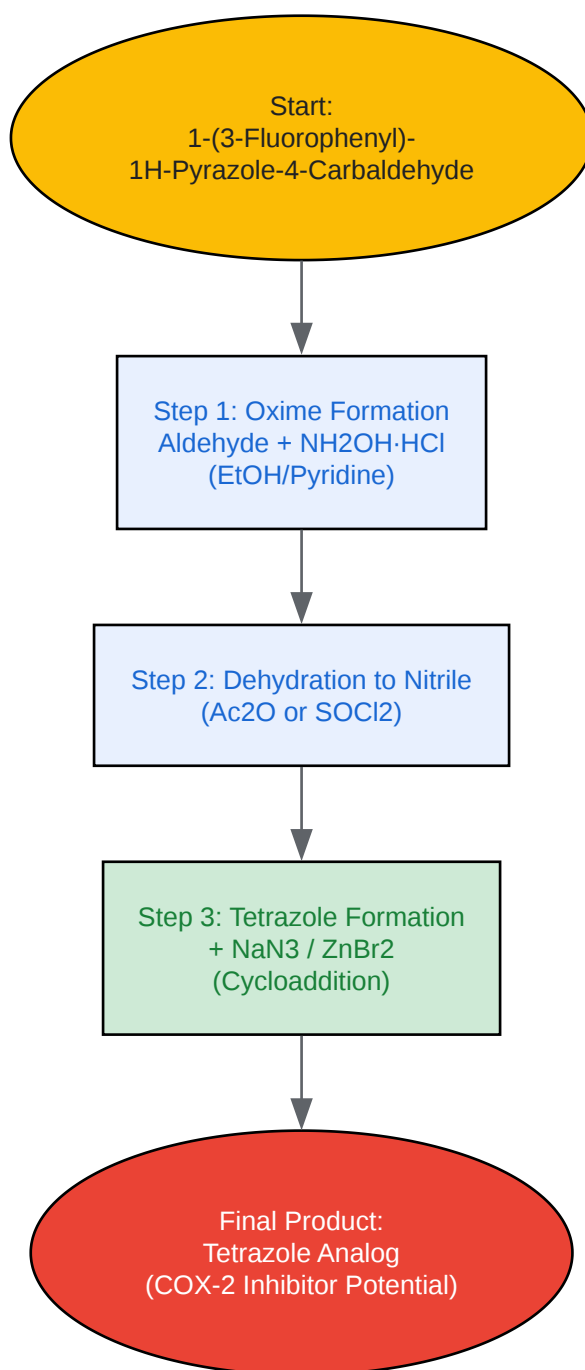
Data Presentation: Expected Yields

Acetophenone Substituent (R)	Method	Time (h)	Yield (%)
4-OCH <sub>3</sub> (Electron Donating)	NaOH/EtOH	6	85-92
4-NO <sub>2</sub> (Electron Withdrawing)	NaOH/EtOH	2	90-95
3,4,5-Trimethoxy (Tubulin Target)	Piperidine	12	78-85

## Case Study: Synthesis of Anti-Inflammatory Agents (LQFM021 Analog)

Context: The compound LQFM021 is a pyrazole-based anti-inflammatory agent.<sup>[1][3][4]</sup> The 3-fluorophenyl aldehyde is a direct precursor in its synthesis, specifically for the installation of tetrazole bioisosteres.

Workflow Diagram:



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Figure 2: Synthetic route for converting the aldehyde to a tetrazole pharmacophore.

Critical Control Point: In Step 3, the use of Zinc Bromide (ZnBr<sub>2</sub>) allows the cycloaddition of sodium azide to the nitrile to proceed in water/isopropanol rather than toxic DMF/high-heat conditions, increasing safety and yield.

## References

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